5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-bromophenyl group, a 4-ethylpiperazine moiety, and a methyl group.
Properties
IUPAC Name |
5-[(4-bromophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5OS/c1-3-22-8-10-23(11-9-22)15(13-4-6-14(19)7-5-13)16-17(25)24-18(26-16)20-12(2)21-24/h4-7,15,25H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDPJFXTEZUUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Pharmacokinetics
The presence of the piperazine ring and the bromophenyl group may enhance its lipophilicity, potentially aiding in absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown.
Biological Activity
5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, particularly focusing on its anticancer, antimicrobial, and neuropharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 488.4 g/mol. The presence of the bromophenyl and piperazine moieties suggests a potential for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that triazole derivatives exhibited significant cytotoxicity against the MCF-7 (human breast cancer) cell line when compared to standard chemotherapeutics like cisplatin .
Table 1: Cytotoxicity of Related Compounds Against MCF-7 Cell Line
Antimicrobial Activity
The compound's structure indicates potential antimicrobial properties. Triazole derivatives are known for their efficacy against various bacterial strains. In vitro studies have reported that similar compounds exhibit good antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound C | E. coli | 20 | |
| Compound D | S. aureus | 18 | |
| This compound | TBD | Current Study |
Neuropharmacological Activity
Triazoles have been noted for their interaction with neurotransmitter systems. Some studies suggest that compounds with similar structures can act as inhibitors of glycine transporters (GlyT1), which are important targets for treating schizophrenia and other cognitive disorders . The neuropharmacological profile of this compound remains to be fully elucidated but hints at potential anxiolytic or antidepressant effects.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole-triazole hybrids. These compounds demonstrated promising results in both anticancer and antimicrobial assays. Specifically, one derivative showed an IC50 value of 8 µM against a specific cancer cell line while also exhibiting effective inhibition against multiple bacterial strains .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit notable antimicrobial activities. Studies have shown that these compounds can inhibit a variety of pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's unique structure allows it to interact with multiple biological pathways implicated in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The triazole ring is known for its ability to interfere with enzyme functions critical for cancer cell survival .
Anti-inflammatory Effects
Preclinical studies have also explored the anti-inflammatory properties of thiazolo-triazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes .
Antimicrobial Activity Assessment
A study conducted on a series of thiazolo-triazole derivatives showed that compounds similar to 5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods .
Anticancer Research
In vitro studies have been performed to evaluate the anticancer potential of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Formula | Key Properties/Activities | Reference |
|---|---|---|---|---|
| Target Compound | 4-Bromophenyl, 4-ethylpiperazine, 2-methyl | C₂₁H₂₄BrN₅OS | Hypothesized enhanced solubility (piperazine) and lipophilicity (bromophenyl) | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, 4-methyl | C₂₅H₂₇ClN₅O₃S | Higher molecular weight; methoxy/ethoxy groups may improve membrane permeability | |
| (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | 4-Chlorophenyl, amino-methylene | C₁₂H₈ClN₅OS | Antimicrobial activity (64% yield); high melting point (>280°C) | |
| (Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | 4-(2-Hydroxyethyl)piperazine | C₁₂H₁₆N₆O₂S | Improved water solubility due to hydroxyethyl group (67% yield) | |
| YPC-21817 (Kinase Inhibitor) | 4-Ethylpiperazine, 3-fluorophenyl, imidazo[1,2-b]pyridazine | C₂₄H₂₆FN₇O₂S | Pan-Pim kinase inhibition; methanesulfonate salt enhances bioavailability |
Key Observations:
4-Ethylpiperazine substituents (target compound, YPC-21817) improve solubility and pharmacokinetics relative to bulkier groups like 4-pentylpiperazine () .
Synthetic Yields and Physicochemical Properties :
- Compounds with piperazine or hydroxyethylpiperazine substituents (e.g., ) exhibit moderate-to-high yields (54–67%) and melting points (>200°C), suggesting thermal stability .
- The target compound’s methyl group at position 2 may sterically hinder metabolic degradation compared to unsubstituted analogs .
Piperazine-containing analogs (e.g., YPC-21817) demonstrate efficacy in kinase inhibition, suggesting the target compound may share similar mechanisms .
Q & A
Q. What are the recommended synthetic routes for 5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-triazole core followed by substitution with the 4-bromophenyl and 4-ethylpiperazine groups. Key steps include:
- Ring formation : Use phosphorus oxychloride to activate carboxylic acid intermediates for cyclization .
- Coupling reactions : Optimize solvent choice (ethanol or acetonitrile) and temperature (reflux conditions) to enhance yield .
- Purification : Employ column chromatography or recrystallization in methanol/ethanol mixtures to achieve >95% purity .
Q. What spectroscopic and analytical methods are critical for structural validation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry, particularly distinguishing between thiazole and triazole protons .
- Mass spectrometry (HRMS) : Validate molecular weight (expected ~490 g/mol) and isotopic patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX or WinGX for small-molecule refinement .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination) using fluorogenic substrates .
- Cell viability assays : Employ MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can structural data resolve contradictions between computational docking predictions and experimental binding affinities?
Q. What strategies address inconsistent in vitro vs. in vivo efficacy profiles?
Q. How can researchers leverage structure-activity relationships (SAR) to improve selectivity for neurological targets?
Q. What computational methods predict off-target interactions and toxicity risks?
- Pharmacophore modeling : Use Schrödinger Phase to map essential features (e.g., hydrogen bond acceptors) shared with known toxicophores .
- Density functional theory (DFT) : Calculate frontier molecular orbitals to assess reactivity toward nucleophilic biomolecules (e.g., glutathione) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify cell-specific target expression variations .
- Redox activity controls : Rule out false positives from thiazole-mediated ROS generation using N-acetylcysteine (NAC) as an antioxidant .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Strict QC protocols : Standardize purity (>98% by HPLC) and solubility (DMSO stock concentration ≤10 mM) .
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-experimental variability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
